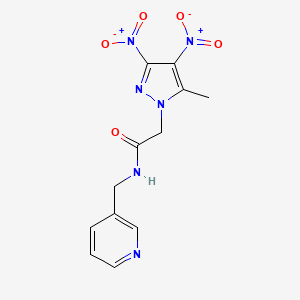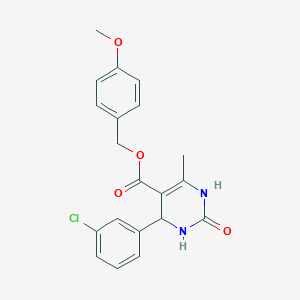![molecular formula C17H16F3NO3 B4893792 2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, commonly known as MFTP, is a synthetic compound that belongs to the class of amides. It is extensively used in scientific research due to its unique properties and mechanism of action.
作用机制
MFTP acts as a potent inhibitor of certain enzymes and receptors, including phosphodiesterase-4 (PDE4) and the transient receptor potential vanilloid 1 (TRPV1) receptor. PDE4 is involved in the regulation of inflammation, while TRPV1 plays a role in pain sensation. By inhibiting these targets, MFTP can modulate inflammation and pain responses.
Biochemical and Physiological Effects:
MFTP has been shown to have a variety of biochemical and physiological effects. It has anti-inflammatory properties, which make it a potential therapeutic agent for diseases such as asthma and chronic obstructive pulmonary disease (COPD). MFTP has also been shown to have analgesic effects, which make it a potential treatment for pain disorders. Additionally, MFTP has been shown to have neuroprotective effects, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using MFTP in lab experiments is its specificity for certain targets. This allows researchers to investigate the mechanism of action of compounds that interact with these targets. However, one limitation of using MFTP is its potential off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on MFTP. One area of interest is its potential use as a therapeutic agent in diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of MFTP and its interactions with other compounds. Finally, the development of more specific and potent inhibitors of PDE4 and TRPV1 could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of MFTP involves several steps, including the reaction of 4-methoxyphenol with 2,2,2-trifluoroethylamine to form 2-(4-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide. This intermediate product is then reacted with 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, MFTP.
科学研究应用
MFTP is widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. MFTP is also used as a tool in biochemical and pharmacological studies to investigate the mechanism of action of various compounds.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-11(24-13-9-7-12(23-2)8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDODAJYQOTMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)


![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)




![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![8-chloro-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4893774.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)
![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)